cis-5-Tetradecenoic acid

VLCAD deficiency Fatty acid oxidation Metabolomics

cis-5-Tetradecenoic acid is a straight-chain, monounsaturated 14-carbon fatty acid (C14:1ω9) characterized by a cis double bond at the Δ5 position. It is an endogenous metabolite present in human blood and tissues, functioning as an intermediate of unsaturated fatty acid β-oxidation derived from oleic acid catabolism.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 5684-70-8
Cat. No. B050241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Tetradecenoic acid
CAS5684-70-8
Synonymscis-Δ5-Tetradecenoic Acid;  (Z)-5-Tetradecenoic Acid;  C14:1w9;  (5Z)-5-Tetradecenoic Acid
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCC(=O)O
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9-
InChIKeyAFGUVBVUFZMJMX-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-5-Tetradecenoic Acid (CAS 5684-70-8): A Defined Endogenous C14:1ω9 Metabolite for Fatty Acid Oxidation Disorder Research and Diagnostic Biomarker Applications


cis-5-Tetradecenoic acid is a straight-chain, monounsaturated 14-carbon fatty acid (C14:1ω9) characterized by a cis double bond at the Δ5 position . It is an endogenous metabolite present in human blood and tissues, functioning as an intermediate of unsaturated fatty acid β-oxidation derived from oleic acid catabolism [1]. This compound is neither a generic C14:1 isomer nor a saturated C14:0 fatty acid; its specific Δ5 unsaturation confers unique biochemical behavior and diagnostic relevance in mitochondrial fatty acid oxidation disorders, particularly very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency [2].

Why cis-5-Tetradecenoic Acid (CAS 5684-70-8) Cannot Be Replaced with Myristic Acid, Myristoleic Acid, or Other In-Class Fatty Acid Analogs


Substituting cis-5-tetradecenoic acid with a structurally similar fatty acid—such as the saturated myristic acid (C14:0), the Δ9-unsaturated myristoleic acid (C14:1ω5), or shorter-chain β-oxidation intermediates like 5-dodecenoic acid (C12:1ω7)—is scientifically invalid for VLCAD deficiency research and diagnostic applications. The double bond position at Δ5 dictates distinct metabolic processing by acyl-CoA dehydrogenases, with VLCAD exhibiting strict chain-length specificity for C14–C20 substrates and a preference for cis-Δ5 unsaturation [1]. In VLCAD-deficient patients, cis-5-tetradecenoic acid accumulates as the predominant abnormal metabolite, whereas myristic acid accumulation is secondary and 5-dodecenoic acid accumulates only to a minor extent [2]. Furthermore, the two fatty acids exhibit differential mitochondrial toxicity profiles: cis-5-tetradecenoic acid and myristic acid both impair respiration, but their relative potencies and effects on state 4 (uncoupled) versus state 3 (ADP-stimulated) respiration are not identical and are tissue-dependent [3]. Using an incorrect analog risks generating non-translatable data that does not accurately model the biochemical milieu of VLCAD deficiency or other long-chain fatty acid oxidation defects.

cis-5-Tetradecenoic Acid (CAS 5684-70-8): Quantitative Comparative Evidence for Scientific Selection and Procurement


Predominant Accumulation of cis-5-Tetradecenoic Acid in VLCAD Deficiency: Differential Abundance Versus 5-Dodecenoic Acid and Other Intermediates

In plasma from patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, cis-5-tetradecenoic acid (14:1ω9) accumulates as the primary diagnostic metabolite, whereas 5-dodecenoic acid (12:1ω7), 5,8-tetradecadienoic acid (14:2ω6), and 7,10-hexadecadienoic acid (16:2ω6) are elevated only to a minor extent [1]. This differential abundance establishes cis-5-tetradecenoic acid as the pathognomonic marker for VLCAD deficiency, distinguishing it from MCAD deficiency where cis-4-decenoic acid (10:1ω6) is the primary accumulating metabolite [2].

VLCAD deficiency Fatty acid oxidation Metabolomics

Diagnostic Performance of cis-5-Tetradecenoic Acid as a Plasma Biomarker for VLCAD Deficiency: Sensitivity, Specificity, and AUC

cis-5-Tetradecenoic acid demonstrates robust diagnostic accuracy for VLCAD deficiency. In a pediatric cohort (2–17 years), plasma cis-5-tetradecenoic acid concentrations achieved a sensitivity of 0.88, specificity of 0.91, and an area under the ROC curve (AUC) of 0.95 for distinguishing VLCAD-deficient patients from controls [1]. The ROC-based concentration threshold was 56.5 µM, with diseased individuals exhibiting a mean concentration of 111.0 µM (range 17.0–205.0 µM) compared to a normal mean of 2.0 µM [1].

Diagnostic biomarker VLCAD deficiency Clinical chemistry

Mitochondrial Respiratory Impairment by cis-5-Tetradecenoic Acid in Cardiac Tissue: Quantitative Effects on State 3 and State 4 Respiration Versus Myristic Acid

In isolated cardiac mitochondria and cardiomyocytes from juvenile rats, both cis-5-tetradecenoic acid (Cis-5) and myristic acid (Myr) at pathological concentrations (typically 100–200 µM range) markedly reduced ADP-stimulated (state 3) respiration and ATP generation, while increasing resting (state 4) respiration, indicative of an uncoupling effect [1]. The increased state 4 respiration induced by Cis-5 and Myr was significantly attenuated by carboxyatractyloside, implicating the adenine nucleotide translocator in the uncoupling mechanism [1]. Although both fatty acids are toxic, their relative contributions to mitochondrial dysfunction may differ across tissues and experimental conditions, necessitating the use of the specific accumulating metabolite for accurate disease modeling.

Mitochondrial bioenergetics Cardiotoxicity VLCAD deficiency

cis-5-Tetradecenoic Acid Induces Mitochondrial Permeability Transition Pore Opening in Liver Mitochondria: Comparative Effects with Myristic Acid

In liver mitochondrial preparations from adolescent rats, cis-5-tetradecenoic acid (Cis-5) and myristic acid (Myr) markedly impaired mitochondrial respiration and decreased ATP production [1]. Both fatty acids strongly compromised mitochondrial membrane potential (ΔΨm) and Ca²⁺ retention capacity, effects that were prevented by the classical MPT pore inhibitors cyclosporin A plus ADP, confirming the induction of mitochondrial permeability transition [1].

Mitochondrial permeability transition Hepatotoxicity VLCAD deficiency

Exclusive Incorporation of cis-5-Tetradecenoic Acid into Triglycerides Versus Phospholipids in VLCAD Deficiency: Comparative Lipid Partitioning

Post-mortem tissue analysis from VLCAD-deficient patients revealed that cis-5-tetradecenoic acid (14:1ω9) and other accumulating unsaturated fatty acid intermediates were exclusively present in the triglyceride fraction and could not be detected in the free fatty acid or phospholipid fractions [1]. This specific lipid partitioning pattern is a hallmark of mitochondrial β-oxidation defects and differs from the behavior of saturated long-chain fatty acids, which can incorporate into phospholipids [1]. This finding is critical for understanding the cellular trafficking and potential lipotoxicity of accumulating metabolites.

Lipid metabolism Triglyceride synthesis VLCAD deficiency

Physicochemical Properties of cis-5-Tetradecenoic Acid: Solubility, LogP, and Storage Requirements Relative to Saturated C14:0 Fatty Acids

cis-5-Tetradecenoic acid is a clear, colorless to pale yellow oil at room temperature with limited solubility in polar solvents. It is slightly soluble in chloroform and methanol and practically insoluble in water (predicted solubility 0.0018 g/L) [1]. Its logP is 5.01, indicating high lipophilicity [1]. These properties necessitate specific sample handling and storage protocols: the compound should be stored at -20°C to maintain stability, and vials should be centrifuged prior to opening to maximize recovery . These requirements differ from those of the saturated analog myristic acid, which is a solid at room temperature (melting point ~54°C) and may have different solubility and stability profiles.

Physicochemical characterization Sample handling Lipidomics

cis-5-Tetradecenoic Acid (CAS 5684-70-8): Evidence-Backed Research and Industrial Application Scenarios


Diagnostic Biomarker Development and Clinical Assay Validation for VLCAD Deficiency

cis-5-Tetradecenoic acid is the definitive plasma biomarker for very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, demonstrating high diagnostic accuracy (sensitivity 0.88, specificity 0.91, AUC 0.95) in pediatric populations [1]. Its elevation in VLCAD-deficient patients (mean 111.0 µM vs. normal 2.0 µM) and ROC-based threshold of 56.5 µM provide quantitative benchmarks for developing GC-MS or LC-MS/MS-based diagnostic assays [1]. Procurement of authentic cis-5-tetradecenoic acid is essential for calibrating these assays and validating clinical laboratory methods.

In Vitro Disease Modeling of VLCAD-Deficient Cardiomyopathy and Hepatopathy

For mechanistic studies of cardiac and hepatic dysfunction in VLCAD deficiency, cis-5-tetradecenoic acid is the specific pathophysiologically relevant metabolite that accumulates in patients. It impairs mitochondrial respiration, decreases ATP production, induces mitochondrial permeability transition pore opening, and acts as an uncoupler in both cardiac and liver mitochondrial preparations at pathological concentrations [2][3]. Using this compound—rather than the saturated analog myristic acid—ensures that experimental models accurately recapitulate the biochemical environment of VLCAD deficiency, enabling valid investigation of disease mechanisms and potential therapeutic interventions.

Lipidomics and Metabolomics Research on Mitochondrial Fatty Acid Oxidation Disorders

cis-5-Tetradecenoic acid is a key intermediate in the β-oxidation of unsaturated fatty acids (derived from oleic acid) and accumulates specifically in VLCAD deficiency, whereas other intermediates such as cis-4-decenoic acid mark MCAD deficiency [4]. Its exclusive incorporation into triglycerides, but not phospholipids, in affected tissues provides a unique lipidomic signature for mitochondrial β-oxidation defects [5]. Researchers requiring authentic standards for lipid profiling, metabolic flux analysis, or stable isotope tracer studies must source the genuine cis-Δ5 isomer to ensure accurate compound identification and quantification.

Enzymology Studies of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Substrate Specificity

VLCAD exhibits chain-length specificity for fatty acids with 14 to 20 carbons and shows preferential activity toward substrates with cis-Δ5 unsaturation [6]. cis-5-Tetradecenoic acid serves as a defined substrate for investigating VLCAD enzymatic kinetics, inhibitor screening, and structure-activity relationships. Its use is critical for studies aimed at understanding the molecular basis of VLCAD deficiency or developing pharmacological chaperones and enzyme replacement strategies.

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